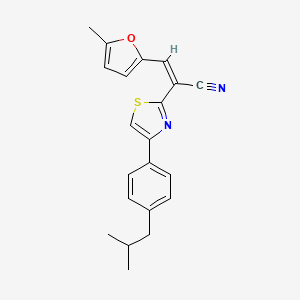

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a furan ring, and an acrylonitrile moiety

Properties

IUPAC Name |

(Z)-3-(5-methylfuran-2-yl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-14(2)10-16-5-7-17(8-6-16)20-13-25-21(23-20)18(12-22)11-19-9-4-15(3)24-19/h4-9,11,13-14H,10H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDBRBQOMICSS-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutylbenzene and a suitable thiazole derivative.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a thiazole-aldehyde intermediate and malononitrile in the presence of a base.

Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of appropriate precursors such as 2,5-dimethylfuran and an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to the corresponding amine or alkane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine or alkane derivatives of the acrylonitrile moiety.

Substitution: Various functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology

Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Industry

Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: can be compared to other thiazole and furan derivatives, such as:

Uniqueness

- Structural Features : The combination of a thiazole ring, a furan ring, and an acrylonitrile moiety in a single molecule is unique and may confer distinct chemical and biological properties.

- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

- Biological Activity : The specific arrangement of functional groups may result in unique biological activity, distinguishing it from other similar compounds.

Biological Activity

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves reacting a β-keto ester with thiourea.

- Coupling with the Furan Ring : A Suzuki coupling reaction is commonly employed, where a furan boronic acid reacts with a halogenated thiazole.

- Formation of the Acrylonitrile Group : The final step usually involves a Knoevenagel condensation reaction between the furan-thiazole intermediate and malononitrile.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For example, derivatives related to this compound have shown promising results against various cancer cell lines:

- Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer).

- Inhibition Assays : The MTT assay demonstrated that certain derivatives exhibited higher activity than standard chemotherapeutics like methotrexate, indicating their potential as effective anticancer agents .

Acetylcholinesterase Inhibition

Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, thiazole-containing compounds were shown to possess strong AChE inhibitory activity, which could be beneficial in developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound influences its biological activity:

Case Studies

Several studies have investigated the biological effects of thiazole and furan derivatives similar to this compound:

- Study on Acetylcholinesterase Inhibitors : A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity, showing IC50 values as low as 2.7 µM for some compounds, indicating strong potential for Alzheimer's treatment .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain benzothiazepine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in structure could enhance therapeutic efficacy against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.